Kurcholessine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6869-47-2 |
|---|---|
Molecular Formula |
C25H44N2O2 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
(1S,2S,5S,6S,9R,12S,13R,16S,17R,18R,20S)-16-(dimethylamino)-6,7,13,17-tetramethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosane-18,20-diol |
InChI |
InChI=1S/C25H44N2O2/c1-15-20(26(4)5)10-11-23(3)18-9-12-24-14-27(6)16(2)17(24)7-8-19(24)22(18)21(28)13-25(15,23)29/h15-22,28-29H,7-14H2,1-6H3/t15-,16+,17-,18+,19+,20+,21+,22-,23-,24+,25-/m1/s1 |
InChI Key |
OXOKQBJXPMVNLS-QTGGLPCTSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@]2([C@]1(C[C@@H]([C@@H]3[C@@H]2CC[C@@]45[C@H]3CC[C@@H]4[C@@H](N(C5)C)C)O)O)C)N(C)C |
Canonical SMILES |
CC1C(CCC2(C1(CC(C3C2CCC45C3CCC4C(N(C5)C)C)O)O)C)N(C)C |
Origin of Product |
United States |
Phytochemical and Structural Elucidation of Kurcholessine
Natural Sources and Distribution
The occurrence of Kurcholessine in nature is highly specific, primarily linked to a single plant genus known for its rich production of steroidal alkaloids.
This compound Isolation from Holarrhena antidysenterica (Kurchi Bark)
This compound is principally isolated from Holarrhena antidysenterica, a deciduous shrub or small tree belonging to the Apocynaceae family. phcog.comtheferns.info This plant, also known by its synonym Holarrhena pubescens, is commonly referred to as Kurchi or Tellicherry Bark. phcog.comjddtonline.info The compound is extracted from various parts of the plant, most notably the stem bark and seeds, which are recognized as the primary repositories of the plant's diverse alkaloidal content. phcog.combsienvis.nic.inresearchgate.net The isolation process involves extraction from the plant material followed by various chromatographic techniques to separate this compound from the complex mixture of other phytochemicals.
Co-occurrence of this compound with Congeneric Steroidal Alkaloids
Holarrhena antidysenterica is a prolific source of a wide array of steroidal alkaloids that co-exist with this compound. These related compounds, or congeners, often share the same basic steroidal backbone but differ in their substitution patterns, oxidation states, or stereochemistry. The presence of this alkaloidal cocktail is a key phytochemical characteristic of the Kurchi plant.
Among the numerous alkaloids, several are consistently reported alongside this compound, including:
Conessine : Often the most abundant alkaloid in the plant, Conessine is a well-studied compound from which many other congeners are structurally derived. phcog.comresearchgate.net
Kurchessine : Another prominent conanine-type alkaloid found in the bark. phcog.comresearchgate.net
Regholarrhenines : A series of related alkaloids (e.g., Regholarrhenine A-F) have been isolated from the plant, showcasing variations in the steroidal structure. researchgate.netresearchgate.net
Mokluangin B : This compound is also found in H. antidysenterica and features a unique structural modification with an amide carbonyl group at C-20. dntb.gov.uad-nb.info
The following table summarizes the key alkaloids that are found to co-occur with this compound in H. antidysenterica.
| Congeneric Alkaloid | Primary Plant Part | Structural Relationship to this compound |
|---|---|---|
| Conessine | Stem Bark, Seeds | Shares the core conanine (B1236123) skeleton; differs in substitution. phcog.comresearchgate.net |
| Kurchessine | Stem Bark | Shares the core conanine skeleton. phcog.comresearchgate.net |
| Regholarrhenines | Stem Bark | Series of related alkaloids with structural variations on the steroidal frame. researchgate.netresearchgate.net |
| Mokluangin B | Not specified | Co-occurs in the plant; features a distinct C-20 amide group. dntb.gov.uad-nb.info |
Potential Additional Plant Sources for this compound
Current phytochemical literature overwhelmingly identifies Holarrhena antidysenterica as the exclusive natural source of this compound. While other genera in the Apocynaceae family are known to produce steroidal alkaloids, there are no definitive reports of this compound being isolated from any other plant species to date. researchgate.net This restricted distribution highlights its significance as a chemotaxonomic marker for the Holarrhena genus.
Elucidation of this compound's Definitive Chemical Structure
Determining the precise three-dimensional structure of a complex natural product like this compound is a rigorous process that relies on the integration of data from multiple advanced analytical techniques.
Application of Advanced Spectroscopic Techniques for this compound Structural Elucidation
The structural elucidation of this compound and its cogeners is accomplished through a combination of modern spectroscopic methods. researchgate.net These techniques provide complementary pieces of information that, when assembled, reveal the molecule's complete architecture.
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the precise molecular formula of the compound. d-nb.infonih.gov Analysis of the fragmentation patterns in tandem MS (MS/MS) experiments can provide initial clues about the structural components of the alkaloid. ku.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the detailed structure of organic molecules. stanford.edu
1D NMR (¹H and ¹³C) : Proton (¹H) NMR provides information on the number and chemical environment of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the same for carbon atoms. This data helps identify functional groups and the general carbon framework. nih.gov
2D NMR : Two-dimensional NMR experiments are crucial for establishing the connectivity of the molecule. Techniques like COSY (Correlation Spectroscopy) show which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and more distant carbons, respectively. This allows for the unambiguous assembly of the complete molecular skeleton. researchgate.net
The table below outlines the primary spectroscopic techniques and the structural information they provide for alkaloids like this compound.
| Spectroscopic Technique | Type of Information Provided | Application in Structural Elucidation |
|---|---|---|
| Mass Spectrometry (MS/HRMS) | Molecular Weight & Formula | Establishes the elemental composition of this compound. d-nb.infonih.gov |
| ¹H NMR | Proton environments, coupling | Defines the number and type of hydrogen atoms and their neighbors. youtube.com |
| ¹³C NMR | Carbon skeleton | Identifies all unique carbon atoms in the molecule. nih.gov |
| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity | Assembles the molecular fragments into a complete, connected structure. researchgate.net |
Stereochemical Analysis: Focus on C-7 Stereoisomerism of this compound Analogues
Beyond establishing connectivity, determining the correct stereochemistry—the specific three-dimensional arrangement of atoms—is a critical final step. For conanine alkaloids, the multiple chiral centers in the steroid nucleus create the potential for many stereoisomers.
A significant aspect of the stereochemistry of this compound-related compounds is the isomerism at the C-7 position of the steroid ring. A prime example of this is the relationship between this compound and Regholarrhenine E, another alkaloid isolated from H. antidysenterica. Research based on spectral and chemical evidence has established that Regholarrhenine E is the C-7 stereoisomer of this compound . researchgate.net This means that the two compounds share the exact same molecular formula and connectivity but differ only in the spatial orientation of the substituent at the seventh carbon atom. Such subtle differences can be distinguished using advanced NMR techniques (like NOESY/ROESY) that measure spatial proximity between atoms, and by comparing spectral data with that of known compounds.
Biosynthetic Pathways and Chemical Synthesis of Kurcholessine
Inferred Biosynthetic Pathways of Kurcholessine in Holarrhena Species
The precise enzymatic steps leading to this compound in Holarrhena species have not been fully mapped out, but a plausible biosynthetic pathway is inferred from its chemical structure and the co-occurrence of other related alkaloids. The biosynthesis of these complex molecules is believed to begin with a common sterol precursor, cholesterol. sci-hub.se
The proposed pathway involves a series of modifications to the cholesterol backbone. Through various enzymatic reactions, including oxidations and the introduction of nitrogen, the sterol is converted into a pregnane-type intermediate. d-nb.info The nitrogen atoms are likely derived from amino acids. This pregnane (B1235032) skeleton is then further modified to form the final structure of this compound and other related alkaloids. For instance, conessine, another major alkaloid in Holarrhena antidysenterica, is also synthesized through this pathway. researchgate.netnih.gov Studies on cell cultures of H. antidysenterica have shown that feeding the cultures with cholesterol increases the production of these steroidal alkaloids, supporting its role as a key intermediate. sci-hub.se The shared pregnane core among many Holarrhena alkaloids, such as conessine, isoconessimine, and kurchessine, provides strong evidence for a common biosynthetic origin. nih.govresearchgate.net
Table 1: Key Components in the Inferred Biosynthesis of this compound
| Component | Role |
| Cholesterol | Assumed primary precursor for the steroidal skeleton. sci-hub.se |
| Pregnane-type Alkaloids | Key intermediates derived from cholesterol. d-nb.info |
| Amino Acids | Believed to be the source of nitrogen atoms. |
| Conessine | A related, co-occurring alkaloid sharing a biosynthetic pathway. researchgate.netnih.gov |
Synthetic Approaches to this compound and its Core Steroidal Skeleton
The chemical synthesis of complex natural products like this compound is a significant undertaking that serves to confirm its structure and allows for the production of material for further study. organic-chemistry.org The total synthesis of steroidal alkaloids is a formidable challenge due to their intricate, polycyclic structures and multiple stereocenters. nih.gov
Synthetic strategies can be broadly categorized into two main approaches:
De novo synthesis: Building the complex steroidal core from simpler, acyclic precursors. This approach offers flexibility but is often lengthy. Key reactions in such syntheses can include powerful carbon-carbon bond-forming reactions like Diels-Alder or tandem annulations to construct the fused ring system with precise stereochemical control. researchgate.netresearchgate.net
Semisynthesis: Starting from a readily available, structurally related natural steroid and chemically modifying it to achieve the target molecule. Given the availability of various commercial steroids like androsterone, this can be a more direct route. nih.gov
Recent advances in catalysis, including transition metal catalysis and organocatalysis, have greatly impacted the synthesis of complex steroids. nih.gov These modern methods enable the efficient and selective formation of the required bonds and stereocenters, which is crucial for building the this compound skeleton. nih.govresearchgate.net The construction of azasteroids—steroids containing one or more nitrogen atoms—presents unique challenges and is an active area of research. ajchem-b.com The development of a successful total synthesis provides a platform for creating analogues that would be otherwise inaccessible. organic-chemistry.orgnih.gov
Design and Synthesis of this compound Analogues and Derivatives
The creation of analogues and derivatives of a natural product is essential for understanding its structure-activity relationships (SAR) and for potentially developing new compounds with improved properties. nih.govnih.gov By systematically modifying the structure of this compound, researchers can identify the specific chemical features responsible for its biological activity. researchgate.net
The design and synthesis of this compound analogues can involve several strategies:
Functional Group Modification: Altering existing functional groups, such as the hydroxyl or amino groups on the this compound scaffold. This can include acylation, alkylation, or other transformations. nih.gov
Skeletal Alteration: Making more significant changes to the steroidal backbone itself, such as altering ring sizes or introducing unsaturation. researchgate.net
Hybridization: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially novel or dual activities. nih.gov
These synthetic efforts provide a library of related compounds that can be screened to build a comprehensive SAR model. vietnamjournal.ru This model helps in the rational design of future derivatives with enhanced potency or selectivity. researchgate.net For example, studies on analogues of other complex natural products have shown that even minor structural changes can lead to significant differences in biological effect. nih.govmdpi.com The ability to synthesize these derivatives, often starting from a common late-stage intermediate or a readily available steroid precursor, is crucial for advancing medicinal chemistry efforts in this area. nih.govmdpi.com
Table 2: Strategies in Analogue Design
| Strategy | Description | Example Application |
| Functional Group Modification | Changing or adding functional groups like hydroxyls, amines, or methyl groups. | Creating esters or amides to alter polarity. nih.gov |
| Stereochemical Variation | Synthesizing different stereoisomers of the natural product. | To determine the optimal 3D shape for biological activity. nih.gov |
| Scaffold Hybridization | Fusing the steroidal core with other bioactive chemical motifs. | Combining with a pharmacophore known for a specific target interaction. nih.gov |
Investigation of Kurcholessine S Molecular Mechanisms of Action
Deciphering Kurcholessine's Molecular Targets and Downstream Signaling Pathways
Research into this compound and related compounds from Holarrhena antidysenterica has revealed interactions with multiple molecular targets, leading to the modulation of downstream signaling pathways. These interactions form the basis of its observed bioactivities, ranging from metabolic regulation to antimicrobial and anti-inflammatory effects.
This compound and extracts containing it have been investigated for their potential to modulate glucose homeostasis, a critical process for metabolic health. nih.govmdpi.com The primary mechanisms explored involve the inhibition of key enzymes responsible for carbohydrate digestion and glucose regulation.
One of the main targets is α-glucosidase , an enzyme located in the brush border of the small intestine. researchgate.netwikipedia.org This enzyme is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. researchgate.netwikipedia.org By inhibiting α-glucosidase, this compound can delay carbohydrate digestion and subsequently reduce the rate of glucose absorption. researchgate.netwikipedia.org This action helps to lower postprandial blood glucose levels, a key strategy in managing hyperglycemia. mdpi.com
Table 1: Investigated Molecular Targets of Holarrhena Alkaloids in Glucose Homeostasis
| Target Enzyme | Mechanism of Action | Potential Physiological Outcome |
| α-Glucosidase | Competitive inhibition, delaying carbohydrate digestion in the small intestine. researchgate.netwikipedia.org | Reduced rate of glucose absorption, leading to lower postprandial blood glucose. mdpi.com |
| Dipeptidyl Peptidase-IV (DPP-IV) | Inhibition of the enzyme, preventing the breakdown of incretin (B1656795) hormones (e.g., GLP-1). nih.govwikipedia.org | Increased levels and prolonged activity of GLP-1, enhancing insulin (B600854) secretion and suppressing glucagon. mdpi.com |
The antimicrobial properties of steroidal alkaloids, including those from the Holarrhena species, are a significant area of research. The proposed mechanisms of action often involve the disruption of fundamental bacterial processes necessary for survival and proliferation.
One primary mechanism is the disruption of bacterial cell membrane integrity . This can occur through the interaction of the alkaloid with the lipid bilayer, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death. umn.edu Another related mechanism involves the inhibition of enzymes crucial for cell wall synthesis, weakening the protective outer layer of bacteria. umn.edu
Additionally, these compounds may act by inhibiting protein synthesis . This can be achieved by binding to ribosomal subunits, such as the 30S or 50S subunits, which interferes with the translation process and prevents the production of essential proteins. frontiersin.org Some antimicrobial agents can also inhibit nucleic acid synthesis by targeting enzymes like DNA gyrase, which is vital for DNA replication and repair. frontiersin.org
Finally, some natural compounds exhibit antimicrobial effects by interfering with metabolic pathways , such as the folic acid synthesis pathway, which is essential for producing precursors for DNA, RNA, and amino acids in many bacteria. frontiersin.org While the precise mechanism for this compound is still under detailed investigation, these are the common pathways targeted by antimicrobial alkaloids. ignited.inscribd.com
This compound is believed to exert anti-inflammatory effects by modulating key enzymatic pathways involved in the inflammatory cascade. The primary targets are the enzymes cyclooxygenase (COX) and lipoxygenase (LOX) , which are central to the metabolism of arachidonic acid into pro-inflammatory mediators. nih.govthepharmajournal.com
The COX enzyme, particularly its inducible isoform COX-2 , is responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. d-nb.infomdpi.com By inhibiting COX-2, this compound can reduce the production of these inflammatory prostaglandins. researchgate.net Similarly, the 5-lipoxygenase (5-LOX) enzyme catalyzes the production of leukotrienes, another class of inflammatory mediators that contribute to various inflammatory conditions. d-nb.inforesearchgate.net
Inhibition of both COX and LOX pathways is a significant anti-inflammatory strategy. d-nb.info This dual inhibition can lead to a broad reduction in inflammatory responses. The modulation of these pathways suggests that this compound may interfere with the upstream signaling that leads to the expression and activation of these enzymes, potentially involving transcription factors like NF-κB. researchgate.net
Steroidal alkaloids have demonstrated potential anticancer activities through various molecular mechanisms. rhhz.net One of the primary mechanisms investigated is the induction of apoptosis , or programmed cell death, in cancer cells. This can be triggered through the activation of intrinsic or extrinsic apoptotic pathways, often involving the regulation of pro-apoptotic and anti-apoptotic proteins.
Another significant mechanism is the inhibition of key signaling pathways that are constitutively active in many cancers. For instance, some steroidal alkaloids, like cyclopamine, are known to antagonize the Hedgehog (Hh) signaling pathway, which is implicated in the development of several human malignancies. rhhz.net While the specific pathways targeted by this compound are still being elucidated, related compounds show promise in this area. ignited.inresearchgate.net
Furthermore, the anti-inflammatory properties of this compound, such as the inhibition of COX-2, may also contribute to its potential anticancer effects, as chronic inflammation is closely linked to carcinogenesis. mdpi.com Overexpression of COX-2 is associated with increased cell proliferation, angiogenesis, and reduced apoptosis in tumors. mdpi.com
This compound and other alkaloids from Holarrhena antidysenterica have been identified as inhibitors of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . rhhz.netrjptonline.orgresearchgate.net AChE is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132), thereby terminating the nerve impulse. wikipedia.orgnih.gov
By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft. wikipedia.orgrxlist.com This enhanced cholinergic activity is a therapeutic strategy for conditions characterized by a deficit in cholinergic neurotransmission, such as Alzheimer's disease. rxlist.comfrontiersin.org
The inhibition can be reversible or irreversible, depending on the nature of the chemical interaction with the enzyme's active site. wikipedia.orgnih.gov Studies on alkaloids from H. antidysenterica have shown varying degrees of inhibition, with some compounds demonstrating significant potency. ignited.inresearchgate.net For example, the related alkaloid conessimine showed an IC50 value of 4 μM for AChE inhibition. researchgate.net The inhibitory activity is often influenced by the specific structure of the alkaloid, including the presence and position of methyl groups on the nitrogen atoms. researchgate.net
Table 2: Cholinesterase Inhibitory Activity of Alkaloids from Holarrhena
| Alkaloid | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
| Conessimine | Acetylcholinesterase (AChE) | 4 μM | researchgate.net |
| Alkaloidal Extract | Acetylcholinesterase (AChE) | 6.1 μg/mL | rjptonline.org |
Beyond the aforementioned activities, this compound and its parent plant extracts have been explored for other mechanistic pathways.
Central Nervous System (CNS) Activity: Some alkaloids from Holarrhena have been shown to possess CNS-depressant effects. researchgate.net Methanolic extracts of the plant have been observed to reduce locomotive activity and grip strength in animal models, indicating a potential interaction with CNS pathways that regulate motor function and arousal. thepharmajournal.comresearchgate.net
Anti-amoebic Activity: Traditionally, Holarrhena antidysenterica has been used to treat dysentery, and modern studies are investigating its mechanism against pathogens like Entamoeba histolytica. nih.govwikipedia.org The mechanism of action for anti-amoebic drugs often involves disrupting critical cellular processes in the parasite. medscape.com For instance, some drugs inhibit protein synthesis or DNA replication within the amoeba. medscape.com Other natural compounds have been shown to downregulate the expression of the parasite's antioxidant enzymes, such as peroxiredoxin and thioredoxin reductase, making it more susceptible to oxidative stress. mdpi.com The steroidal alkaloids in Holarrhena, including this compound, are believed to contribute to these anti-amoebic effects. ijpbs.com
Investigation of this compound as an Acetylcholinesterase Inhibitor.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. vin.comjppres.com For steroidal alkaloids from the Holarrhena species, including this compound and its analogues, SAR studies have been instrumental in elucidating the features necessary for their therapeutic effects, particularly as acetylcholinesterase (AChE) inhibitors. nih.govmdpi.com
Research on a series of steroidal alkaloids isolated from Holarrhena antidysenterica has provided preliminary SAR insights. nih.gov A study evaluating the AChE inhibitory activity of five steroidal alkaloids—conessine, isoconessimine, conessimin, conarrhimin, and conimin—revealed that all except isoconessimine showed significant activity. nih.gov Conessimin was identified as the most potent inhibitor in this series. nih.gov The key structural differences among these compounds lie in the substitution at the C-3 position and the nature of the nitrogen-containing ring at C-20, suggesting these are critical areas for activity.
Further SAR analysis of steroidal alkaloids from Holarrhena pubescens has highlighted the importance of specific structural motifs for AChE inhibition. mdpi.com The presence of a carboxylic group at C-18 and C-20 on the pyrrolidine (B122466) ring, along with a methyl group at C-10 on the steroid moiety, was found in compounds like mokluangin A-C and antidysentericine, which exhibited notable AChE inhibitory activity. mdpi.com A schematic representation of the SAR for several Holarrhena alkaloids indicates that the degree and nature of N-methylation at C-3 and the conformation of the steroidal nucleus are key determinants of potency. mdpi.com For instance, a basic amino group at the C-3 position of the pregnane (B1235032) or pregn-5-ene steroid nucleus is considered essential for significant anti-trypanosomal activity in related alkaloids. mdpi.com
The table below summarizes the acetylcholinesterase inhibitory activity of several steroidal alkaloids from Holarrhena antidysenterica, illustrating the structure-activity relationships within this class of compounds. nih.gov
| Compound | IC₅₀ (µM) for AChE Inhibition |
| Conessine | 28 |
| Isoconessimine | >100 |
| Conessimin | 4 |
| Conarrhimin | 12 |
| Conimin | 21 |
This table is generated based on data from a study on acetylcholinesterase inhibitors from Holarrhena antidysenterica. nih.gov
Comparative Analysis of Kurcholessine Within the Steroidal Alkaloid Class
Comparative Structural and Mechanistic Profiling with Conanine-Type Alkaloids
Kurcholessine is classified as a conanine-type steroidal alkaloid, a group characterized by the foundational conanine (B1236123) skeleton. epdf.pub This core structure is a pregnane-type steroid that features a distinctive 18,20-epimino five-membered E ring. nih.govrhhz.netresearchgate.net The majority of alkaloids in this class, including this compound, possess an amino or an oxygen-containing functional group at the C-3 position of the steroid nucleus. rhhz.netresearchgate.netd-nb.info
A notable structural feature that distinguishes this compound from many other conanine alkaloids is the methylation at the C-4 position. epdf.pubnih.gov This specific substitution pattern is a variation within the broader conanine framework. epdf.pub For instance, the most common conanine alkaloid, conessine, features methyl groups at both the R1 and R2 positions and lacks the hydroxyl groups present in this compound. rhhz.net
The general structure of conanine-type alkaloids includes a tetracyclic cyclopentanoperhydrophenanthrene skeleton, which they share with sterols, indicating a close biosynthetic relationship. wikipedia.org Variations among conanine alkaloids arise from different substitutions on this basic framework. For example, some, like regholarrhenine C and funtudienine, have dehydrogenated A and B rings, creating a conjugated system. rhhz.netd-nb.info Others may lack the C-3 amino function and instead possess a 1,4-dien-3-one system in ring A. rhhz.netd-nb.info Mokluangin B introduces a novel structural variation with an amide carbonyl group at C-20 instead of the typical methyl group. rhhz.net
This compound itself is specifically identified as (3β,4α,5α,7β)-3-(Dimethylamino)-4-methyl-5-conanine-5,7-diol. drugfuture.com This chemical name precisely describes its unique combination of a dimethylamino group at C-3, a methyl group at C-4, and hydroxyl groups at C-5 and C-7, all attached to the fundamental conanine structure.
Comparative Bioactivity and Mechanistic Profiles of this compound and Related Steroidal Alkaloids
Steroidal alkaloids as a class exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.netd-nb.info The specific activities and their underlying mechanisms can vary significantly depending on the structural nuances of each compound.
This compound is one of approximately 30 steroidal alkaloids isolated from Holarrhena antidysenterica (Kutaj), a plant traditionally used for treating conditions like diarrhea and dysentery due to its antimicrobial properties. nutricare.inthepharmajournal.com Extracts of this plant have demonstrated antidiabetic activity, potentially by stimulating insulin (B600854) production and reducing the breakdown of starch into glucose. nutricare.in The plant's constituents are also noted for their astringent properties, which can be beneficial in managing bleeding disorders. nutricare.in Furthermore, compounds from Holarrhena species have been associated with wound healing. nutricare.in While these activities are attributed to the plant as a whole, the specific contribution of this compound to each of these effects requires more targeted investigation.
In a broader context, other steroidal alkaloids have well-defined mechanisms of action. For example, cyclovirobuxine D, a Buxus alkaloid, shows anticancer potential by repressing the phosphorylation of key proteins in signaling pathways like EGFR, ERK, Akt, and mTOR. sciopen.com Another example is cyclopamine, a Veratrum alkaloid, which acts as an antagonist of the Hedgehog (Hh) signaling pathway, a pathway implicated in various cancers. d-nb.info Solasodine, a Solanum alkaloid, exerts its antimicrobial effect by interfering with the synthesis of genetic material in microorganisms. wikipedia.org
The bioactivity of this compound and its relatives is an active area of research. Studies on various extracts of Holarrhena antidysenterica containing this compound have shown antimicrobial activity against a range of microbes including Vibrio cholera, Escherichia coli, and Staphylococcus aureus. jaims.in However, the precise molecular targets and mechanistic pathways for this compound itself are not as extensively characterized as those for some other members of the steroidal alkaloid family.
This compound's Potential as a Precursor for Steroid Drug Discovery
The inherent steroidal backbone of this compound makes it an interesting candidate for drug discovery and development. nih.govresearchgate.net The core structure of steroids is a well-established and successful scaffold for therapeutic agents, with over 100 steroidal molecules approved for treating a wide array of conditions. drugdiscoverytrends.comdartmouth.edu
The process of steroid drug discovery often involves modifying naturally occurring steroid structures to enhance or alter their biological activity. frontiersin.org this compound, with its unique pattern of functional groups on the conanine skeleton, offers a natural starting point for the semi-synthesis of novel steroid derivatives. The nitrogen and oxygen-containing functional groups on this compound provide reactive sites for chemical transformations, allowing for the creation of a library of new compounds. nih.gov
The development of novel synthetic methodologies is crucial for unlocking the potential of complex natural products like this compound. For instance, new techniques that allow for the efficient construction of the steroid core or the synthesis of rare mirror-image isomers could significantly expand the accessible chemical space for drug development. drugdiscoverytrends.comdartmouth.edu Such advancements could enable the transformation of this compound and other steroidal alkaloids into new therapeutic agents. drugdiscoverytrends.comdartmouth.edu
The field of medicinal chemistry is increasingly interested in heteroatom-containing steroids, like the nitrogen-containing this compound, as they have shown promise in treating cancer, infectious diseases, and cardiovascular disorders. nih.gov The biosynthesis of steroidal alkaloids originates from cholesterol, and understanding these pathways can also inform the bioengineering of novel compounds. nih.gov The search for stable analogues of naturally occurring neuroprotective steroids, for example, has led to the identification of drug candidates like caprospinol (B1668283) for Alzheimer's disease. nih.gov This highlights the potential for discovering and developing new drugs based on the structures of naturally occurring steroids such as this compound.
Methodological Advancements in Kurcholessine Research
Advanced Chromatographic and Spectrometric Techniques for Kurcholessine Isolation and Characterization
The isolation and characterization of this compound and its related steroidal alkaloids from the complex matrix of Holarrhena antidysenterica bark and seeds rely on a combination of advanced chromatographic and spectrometric methods. phcog.comnih.gov The process typically begins with the extraction of total alkaloids from the plant material, followed by meticulous separation and purification. researchgate.net
Initial separation is often achieved using Column Chromatography (CC) over stationary phases like silica (B1680970) gel or alumina. phcog.comresearchgate.net This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. Current time information in IN. For the steroidal alkaloids of Holarrhena, gradient elution, where the polarity of the solvent system is gradually changed, is a common strategy to effectively separate the numerous constituents. phcog.comresearchgate.net Further purification may involve High-Performance Thin-Layer Chromatography (HPTLC) , a more sophisticated form of TLC that offers better resolution and sensitivity. ijrh.org HPTLC analysis of Holarrhena antidysenterica extracts, for instance, uses specific mobile phases like cyclohexane, chloromethane, and diethylamine (B46881) to resolve different alkaloidal components, which are then visualized under UV light or with specific reagents like Dragendroff's reagent. ijrh.org
Once isolated, the structural elucidation of this compound is accomplished using a suite of spectrometric techniques. nih.govresearchgate.netMass Spectrometry (MS) , particularly high-resolution mass spectrometry (HR-MS), is employed to determine the precise molecular weight and elemental composition of the molecule. nih.govresearchgate.netNuclear Magnetic Resonance (NMR) spectroscopy , including 1D (¹H and ¹³C NMR) and 2D techniques (like COSY, HSQC, and HMBC), provides detailed information about the carbon-hydrogen framework, allowing scientists to piece together the complex steroidal structure. nih.govresearchgate.net The combined data from these powerful spectrometric methods are essential for the unambiguous identification and structural confirmation of this compound and its isomers. nih.govresearchgate.net
Table 1: Chromatographic and Spectrometric Techniques in this compound Research
| Technique | Application in this compound Research | Key Findings/Purpose |
|---|---|---|
| Column Chromatography (CC) | Initial fractionation and purification of alkaloids from crude plant extract. | Separation of complex mixtures into simpler fractions containing steroidal alkaloids. phcog.com |
| High-Performance Thin-Layer Chromatography (HPTLC) | Chemoprofiling of extracts and monitoring purification progress. | Identification of the presence of various alkaloids, including this compound, by their Rf values. ijrh.org |
| Mass Spectrometry (MS) / High-Resolution Mass Spectrometry (HR-MS) | Determination of molecular weight and elemental formula. | Provides the exact mass of this compound, crucial for its identification. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D) | Complete structural elucidation. | Defines the connectivity of atoms and the stereochemistry of the molecule. nih.govresearchgate.net |
In Vitro Cellular and Biochemical Models for this compound Mechanism Elucidation
To understand the biological mechanisms of this compound, researchers utilize a variety of in vitro models. These controlled laboratory systems, which include biochemical assays and cell-based models, allow for the detailed investigation of molecular interactions and cellular responses. nih.govnih.gov While specific studies focusing exclusively on this compound are emerging, much of the groundwork has been laid by research on crude extracts of Holarrhena antidysenterica and its most abundant alkaloid, conessine. mdpi.comnih.gov
Biochemical assays are fundamental in identifying the molecular targets of this compound. A key example is the use of enzyme inhibition assays. For instance, alkaloids from Holarrhena antidysenterica have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurological disorders. nih.govsaspublishers.com These assays, such as the Ellman's method, measure the enzymatic activity in the presence and absence of the test compound to determine its inhibitory potential (IC₅₀ value). nih.govsaspublishers.com
Cellular models provide a more complex biological context to study the effects of this compound. nih.gov These models are critical for investigating activities such as cytotoxicity, antimicrobial action, and effects on cellular pathways. For example, to assess the anti-plasmodial activity of related alkaloids, in vitro cultures of Plasmodium falciparum are used. nih.gov Similarly, the antibacterial effects are often tested against various pathogenic bacterial strains, including multidrug-resistant Pseudomonas aeruginosa and enteropathogenic Escherichia coli. nih.govmdpi.com Cell lines like Madin-Darby Canine Kidney (MDCK) cells have been used to study the protective effects of Holarrhena extracts against crystal-induced cell injury, relevant to its traditional use in urolithiasis. nih.gov Furthermore, cancer cell lines are employed to screen for cytotoxic activity, an important step in drug discovery from natural products. wjpmr.com
Table 2: In Vitro Models in Research Related to this compound and Holarrhena Alkaloids
| Model Type | Specific Model Example | Research Application | Reference |
|---|---|---|---|
| Biochemical Assay | Acetylcholinesterase (AChE) Inhibition Assay | Screening for potential neuroprotective activity. | nih.govsaspublishers.com |
| Cellular Model | Plasmodium falciparum Culture | Evaluating anti-malarial potential. | nih.gov |
| Bacterial Cultures (e.g., P. aeruginosa, E. coli) | Assessing antibacterial and efflux pump inhibitory activity. | nih.govmdpi.com | |
| Madin-Darby Canine Kidney (MDCK) Cells | Investigating renal protective effects. | nih.gov |
In Vivo Preclinical Models for Investigating this compound's Biological Pathways
A significant area of investigation, given the plant's traditional use, is its anti-diarrheal activity. Castor oil-induced diarrhea in rats or mice is a standard model used to evaluate this effect. medcraveonline.comphytopharmajournal.com In this model, researchers measure the frequency and weight of fecal output after administration of the test substance. medcraveonline.com To further explore the mechanism, models like the charcoal meal test are used to assess effects on gastrointestinal motility. phytopharmajournal.comnih.gov
For evaluating anti-plasmodial activity, the four-day suppressive test in Plasmodium berghei-infected mice is a widely used in vivo model. nih.gov This test assesses the ability of a compound to inhibit the proliferation of the parasite in the blood. nih.gov Additionally, to investigate anti-inflammatory and analgesic effects, models such as carrageenan-induced paw edema in rats and the acetic acid-induced writhing test in mice are employed. researchgate.net The diuretic effects of Holarrhena extracts have been studied in Wistar rats by measuring urine output and electrolyte levels in metabolic cages. aku.eduresearchgate.net For multidrug-resistant infections, the Galleria mellonella (wax moth larvae) infection model has been used to assess the efficacy of Holarrhena alkaloids in restoring antibiotic activity in vivo. nih.gov
Bioinformatic and Chemoinformatic Tools for Data Analysis and Prediction
Bioinformatic and chemoinformatic tools have become integral to modern natural product research, enabling the prediction of biological activities and the elucidation of molecular interactions before extensive laboratory work is undertaken. hilarispublisher.commedicaljournalshouse.com These computational approaches are particularly valuable for analyzing the complex structures of steroidal alkaloids like this compound. chemrxiv.orgchemrxiv.org
Molecular docking is a prominent chemoinformatic technique used in this field. mdpi.com It computationally predicts the binding affinity and orientation of a small molecule (ligand), such as this compound, within the active site of a target protein. ecronicon.netnih.gov For example, alkaloids from Holarrhena pubescens, including kurchessine, have been docked against the capsid protein VP6 of rotavirus to explore their potential as anti-diarrheal agents. ecronicon.net Another study docked these alkaloids to the extracellular domain of guanylyl cyclase C to investigate their antidiarrheal therapeutic potential. nih.gov Such studies provide insights into the structure-activity relationships (SARs) and help identify the most promising compounds for further development. nih.gov Molecular dynamics simulations can further be used to study the stability of the ligand-protein complex over time. nih.gov
Broader bioinformatics approaches are also employed to navigate the vast chemical diversity of natural products. frontiersin.orgjournalagent.com Databases of natural products are used to screen for compounds with specific structural features or predicted activities. journalagent.com Machine learning algorithms are being developed to predict the biological activity of a natural product directly from the sequence of its biosynthetic gene cluster in the source organism. acs.org Chemoinformatic analysis of large datasets of natural steroids helps to understand the relationship between their structural properties and biological functions, placing compounds like this compound within a broader evolutionary and metabolic context. chemrxiv.orgchemrxiv.org
Future Research Trajectories and Translational Implications for Kurcholessine
Identification of Novel Mechanistic Research Avenues for Kurcholessine
While the parent plant, Holarrhena pubescens, is known for a wide array of pharmacological activities—including antidiarrheal, antimicrobial, anti-inflammatory, and anticancer effects—the specific molecular pathways engaged by this compound are not fully elucidated. thepharmajournal.comijsred.comijnrd.org Future research must move beyond broad activity screening to pinpoint the direct molecular targets and signaling cascades modulated by this specific alkaloid.
A promising avenue is the investigation of its role as an inhibitor of specific enzymes. For instance, recent in silico studies on steroidal alkaloids from Holarrhena pubescens have explored their potential to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases, and guanylyl cyclase C, a receptor involved in diarrheal diseases. researchgate.netmdpi.com Future studies should validate these computational predictions for this compound through robust in vitro and in vivo enzymatic assays. Furthermore, exploring its impact on inflammatory pathways, such as the inhibition of pro-inflammatory cytokines, and its potential to induce apoptosis in cancer cells are critical areas for mechanistic discovery. thepharmajournal.comnih.gov
Strategic Design and Synthesis of Advanced this compound Derivatives
The natural structure of this compound serves as a valuable scaffold for medicinal chemistry. The synthesis of semi-synthetic derivatives offers a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties. nih.gov Research in this area should focus on targeted modifications of the this compound backbone.
Key strategic approaches include:
Modification of the Steroidal Core: Alterations to the A/B ring junction or the introduction of functional groups (e.g., hydroxyl, keto) at various positions could significantly influence binding affinity to target proteins.
Derivatization of the Nitrogen Atoms: The nitrogen atoms within the steroidal structure are key to its alkaloid nature and offer prime sites for chemical modification to improve bioavailability or modulate activity. colab.ws
Creation of Hybrids: Synthesizing hybrid molecules that combine the this compound scaffold with other pharmacophores is an innovative approach. This could involve creating conjugates with other known bioactive agents to achieve synergistic effects. mdpi.com
Systematic synthesis and screening of these derivatives against various biological targets will be essential to build a comprehensive structure-activity relationship (SAR) profile, guiding the development of new therapeutic leads. nih.gov
| Potential Derivative Class | Synthetic Strategy | Potential Therapeutic Aim |
| Aza-homosteroids | Ring expansion of the steroidal A-ring. | Enhanced anticancer or anti-inflammatory activity. |
| Piperidine (B6355638) Ring Analogs | Modification of the side-chain to alter the piperidine ring structure. | Improved neuroprotective or antimicrobial effects. |
| Glycosylated Derivatives | Attachment of sugar moieties to the core structure. | Increased bioavailability and altered cell permeability. |
| Halogenated Analogs | Introduction of halogen atoms (e.g., F, Cl, Br) at specific positions. | Modulation of binding affinity and metabolic stability. |
This compound's Role in Polypharmacological and Multi-Component Natural Product Research
Natural products like this compound often exhibit polypharmacology, meaning they can interact with multiple molecular targets simultaneously. This multi-target activity can be advantageous in treating complex diseases like cancer or neurodegenerative disorders, where multiple pathways are dysregulated. nih.gov Future research should embrace this complexity rather than focusing on a single-target paradigm.
Contemporary Challenges and Emerging Opportunities in this compound Research
Despite its promise, research on this compound faces several challenges. A primary hurdle is the low natural abundance of the compound and the difficulty in its isolation and purification, which can limit the supply for extensive preclinical and clinical studies. researchgate.net The complex stereochemistry of steroidal alkaloids also makes their total synthesis a significant and costly challenge. researchgate.net
However, these challenges present emerging opportunities:
Biotechnological Production: Advances in synthetic biology and metabolic engineering offer the potential to produce this compound or its precursors in microbial or plant-based systems. This could provide a sustainable and scalable source of the compound. researchgate.net
Advanced In Silico Methods: The use of computational modeling, molecular docking, and artificial intelligence can accelerate the discovery process. mdpi.com These tools can predict the biological activities of novel derivatives, prioritize synthetic efforts, and provide insights into molecular mechanisms, thereby reducing the time and cost of research and development. nih.gov
Advanced Pharmacokinetic Studies: A significant gap in current knowledge is the lack of detailed pharmacokinetic and metabolic data for steroidal alkaloids. nih.govbiorxiv.org Conducting thorough studies to understand how this compound is absorbed, distributed, metabolized, and excreted is essential for its translation into a viable therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
